3-cyclopropyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthetic Route 1: : The synthesis begins with the preparation of a 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl precursor, followed by a series of nucleophilic substitution reactions and cyclizations to yield the final compound.
Reaction Conditions: : Typically involves controlled environments like inert atmosphere, specific temperatures, and pH levels.
Industrial Production Methods:
Industrial synthesis often scales up the laboratory protocols with considerations for yield optimization, safety measures, and cost-effectiveness.
Batch processing and continuous flow techniques are commonly employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: : Reduction can transform functional groups such as oxadiazole rings into more reduced forms.
Substitution: : Commonly undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Products vary based on the reaction type but typically include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Chemistry
Used as a building block for complex organic synthesis and materials.
Biology
Its molecular structure suggests potential as a biochemical probe or drug candidate.
Medicine
Investigated for pharmacological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Explored for uses in developing new materials with unique properties.
Mechanism of Action
Molecular Targets: : Potentially targets specific enzymes or receptors due to its structural motifs.
Pathways Involved: : It can influence signaling pathways by interacting with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-2-(methylthio)-4H-thieno[3,2-d]pyrimidin-4-one
3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
The combination of a 1,2,4-oxadiazole ring with a thieno[3,2-d]pyrimidin-4-one moiety, and the inclusion of a sulfanyl linkage, makes it unique compared to its simpler analogs.
Properties
IUPAC Name |
3-cyclopropyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-2-26-14-7-3-12(4-8-14)18-22-16(27-23-18)11-29-20-21-15-9-10-28-17(15)19(25)24(20)13-5-6-13/h3-4,7-10,13H,2,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYJPXXOGHOPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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